molecular formula C8H6BrClO2 B1291921 3-Bromo-2-chlorophenylacetic acid CAS No. 1261438-67-8

3-Bromo-2-chlorophenylacetic acid

Cat. No.: B1291921
CAS No.: 1261438-67-8
M. Wt: 249.49 g/mol
InChI Key: IEIASDIYIMXQEK-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorophenylacetic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chlorophenylacetic acid typically involves the bromination and chlorination of phenylacetic acid derivatives. One common method includes the bromination of 2-chlorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the phenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding phenylacetic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide under appropriate conditions.

Major Products:

    Oxidation: Formation of 3-bromo-2-chlorobenzoic acid.

    Reduction: Formation of phenylacetic acid.

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-chlorophenylacetic acid is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chlorophenylacetic acid involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • 2-Bromo-3-chlorophenylacetic acid
  • 3-Bromo-4-chlorophenylacetic acid
  • 2-Chloro-3-bromophenylacetic acid

Comparison: 3-Bromo-2-chlorophenylacetic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning can influence its reactivity and interactions in chemical and biological systems. Compared to its isomers, it may exhibit different physical properties and reactivity profiles, making it suitable for specific applications.

Properties

IUPAC Name

2-(3-bromo-2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIASDIYIMXQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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